molecular formula C8H3BrF3NO B171530 2-Bromo-4-(Trifluoromethoxy)benzonitrile CAS No. 1214334-83-4

2-Bromo-4-(Trifluoromethoxy)benzonitrile

Cat. No. B171530
CAS RN: 1214334-83-4
M. Wt: 266.01 g/mol
InChI Key: KQXCJMGFMNVWGL-UHFFFAOYSA-N
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Description

2-Bromo-4-(Trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H3BrF3NO . It is used in various chemical reactions and has a molecular weight of 266.01 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-(Trifluoromethoxy)benzonitrile includes a benzene ring with a bromine atom and a trifluoromethoxy group attached to it . The InChI code for this compound is 1S/C8H3BrF3NO/c9-7-3-6 (14-8 (10,11)12)2-1-5 (7)4-13/h1-3H .


Physical And Chemical Properties Analysis

2-Bromo-4-(Trifluoromethoxy)benzonitrile has a molecular weight of 266.01 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has a topological polar surface area of 33 Ų .

Scientific Research Applications

Pharmaceutical Intermediates

2-Bromo-4-(Trifluoromethoxy)benzonitrile: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating a bromine atom and a trifluoromethoxy group, makes it a valuable precursor in constructing complex molecules for medicinal chemistry .

Synthesis of Diphenylthioethers

This compound is instrumental in synthesizing diphenylthioethers, which are sulfur-containing organic compounds. These thioethers have potential applications in developing new materials and chemicals with unique properties .

Material Science

In material science, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can be used to modify the surface properties of materials. The trifluoromethoxy group, in particular, could impart hydrophobic characteristics to surfaces, which is valuable in creating water-resistant materials .

Organic Synthesis

As a building block in organic synthesis, this compound offers a pathway to create a wide range of organic molecules. Its reactivity with various nucleophiles allows for the introduction of different functional groups, expanding the diversity of synthetic organic chemistry .

Agrochemical Research

The bromine atom present in 2-Bromo-4-(Trifluoromethoxy)benzonitrile makes it a candidate for developing novel agrochemicals. Brominated compounds are often used in pesticides and herbicides, and this compound could lead to the discovery of new, more effective agrochemicals .

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-(Trifluoromethoxy)benzonitrile can serve as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows for accurate calibration and measurement in complex analytical procedures .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage .

Mechanism of Action

properties

IUPAC Name

2-bromo-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXCJMGFMNVWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596200
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(Trifluoromethoxy)benzonitrile

CAS RN

1214334-83-4
Record name 2-Bromo-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (2.76 g, 40 mmol) in water (15 ml) was added dropwise to a suspension of 2-bromo-4-(trifluoromethoxy)aniline (10.2 g, 40 mmol) in a mixture of concentrated hydrochloric acid (20 ml) and water (50 ml) at 0° C. The mixture was stirred at 0° C. for 45 min., then added dropwise to a mixture of potassium cyanide (11.4 g, 176 mmol) and copper (II) sulfate (6.4 g, 40 mmol) in water (80 ml) at 65° C. The mixture was stirred at 65° C. for 30 min., cooled to room temperature and filtered through a pad of Hyflo™ washing with dichloromethane (2×200 ml). The phases were separated and the aqueous phase was extracted with dichloromethane (100 ml). The combined organic fractions were dried and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica, eluting with hexane/EtOAc (75:25), to give the title compound as an oil. 1H NMR (360 MHz, CDCl3) δ7.12-7.15 (1 H, m), 7.56 (1 H, s), and 7.72 (1 H, d, J 8.6 Hz).
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.4 g
Type
catalyst
Reaction Step Two

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